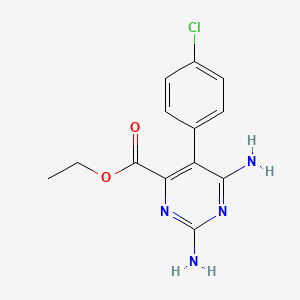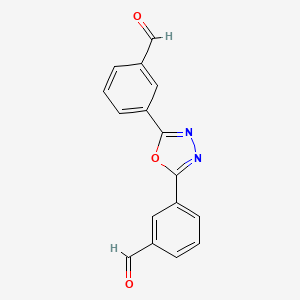![molecular formula C11H10N2O2 B15216871 {2-[(Pyridazin-3-yl)oxy]phenyl}methanol CAS No. 65271-83-2](/img/structure/B15216871.png)
{2-[(Pyridazin-3-yl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Pyridazin-3-yloxy)phenyl)methanol: is an organic compound that features a pyridazine ring attached to a phenyl group through an oxygen atom, with a methanol group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridazin-3-yloxy)phenyl)methanol typically involves the reaction of 2-hydroxybenzaldehyde with pyridazine derivatives under specific conditions. One common method includes:
Starting Materials: 2-hydroxybenzaldehyde and pyridazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for (2-(Pyridazin-3-yloxy)phenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Pyridazin-3-yloxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of (2-(Pyridazin-3-yloxy)phenyl)aldehyde or (2-(Pyridazin-3-yloxy)phenyl)carboxylic acid.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of nitro or halogenated derivatives of (2-(Pyridazin-3-yloxy)phenyl)methanol.
Aplicaciones Científicas De Investigación
(2-(Pyridazin-3-yloxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (2-(Pyridazin-3-yloxy)phenyl)methanol exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
(2-(Pyridazin-3-yloxy)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-(Pyridazin-3-yloxy)phenyl)amine: Contains an amine group instead of methanol.
(2-(Pyridazin-3-yloxy)phenyl)acetic acid: Features an acetic acid group instead of methanol.
Uniqueness
(2-(Pyridazin-3-yloxy)phenyl)methanol is unique due to its specific combination of a pyridazine ring and a methanol group attached to a phenyl ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
65271-83-2 |
|---|---|
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
(2-pyridazin-3-yloxyphenyl)methanol |
InChI |
InChI=1S/C11H10N2O2/c14-8-9-4-1-2-5-10(9)15-11-6-3-7-12-13-11/h1-7,14H,8H2 |
Clave InChI |
VWXBBQLBQWIPLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CO)OC2=NN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


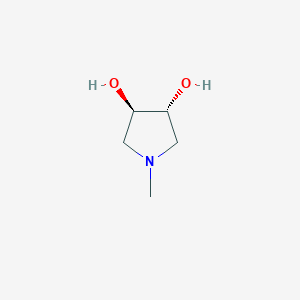
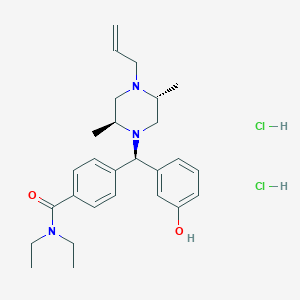
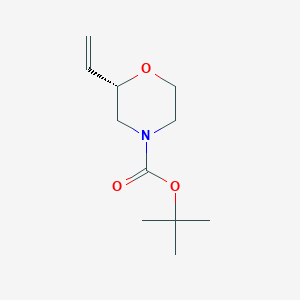
![6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid](/img/structure/B15216807.png)
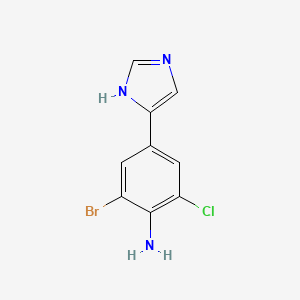
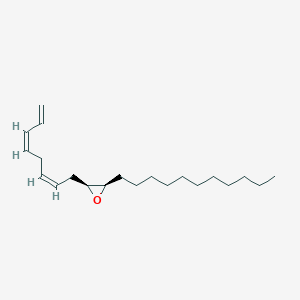

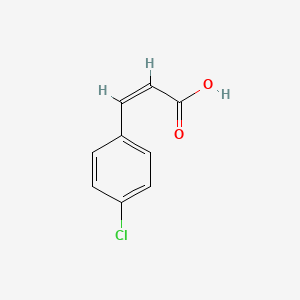
![2-(3-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B15216845.png)


![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B15216867.png)
